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molecular formula C7H13NS B1596457 Thiocyanic acid, hexyl ester CAS No. 6803-40-3

Thiocyanic acid, hexyl ester

Cat. No. B1596457
M. Wt: 143.25 g/mol
InChI Key: BESHFZBHEPQOSU-UHFFFAOYSA-N
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Patent
US03940402

Procedure details

A 7.4-g (0.45 mole) sample of 1-bromohexane was added at ambient temperature to a stirred solution of 11.1 g (0.05 mole) of tris(dimethylamino)sulfonium thiocyanate in 25 ml acetonitrile, and the rate of the reaction was followed by gas-liquid partition chromatography (glc). The reaction was one-half completed after 3 hr, and was essentially completed after 20 hr. The reaction mixture was poured into water and extracted with ether. The ether extract was dried (MgSO4) and distilled to give 5.47 g (85%) of n-hexyl thiocyanate as a colorless liquid, bp 93°-94° (10 mm).
[Compound]
Name
7.4-g
Quantity
0.45 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tris(dimethylamino)sulfonium thiocyanate
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[S-:8][C:9]#[N:10].CN([S+](N(C)C)N(C)C)C>C(#N)C>[CH2:2]([S:8][C:9]#[N:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|

Inputs

Step One
Name
7.4-g
Quantity
0.45 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC
Name
tris(dimethylamino)sulfonium thiocyanate
Quantity
11.1 g
Type
reactant
Smiles
[S-]C#N.CN(C)[S+](N(C)C)N(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition chromatography (glc)
WAIT
Type
WAIT
Details
was essentially completed after 20 hr
Duration
20 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCC)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.47 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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